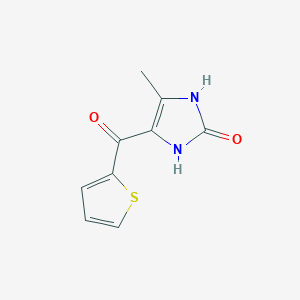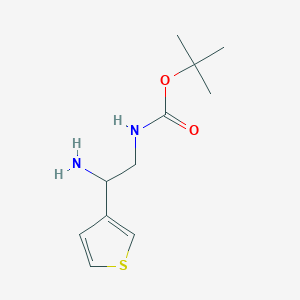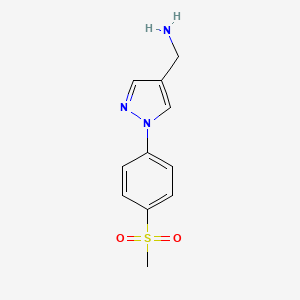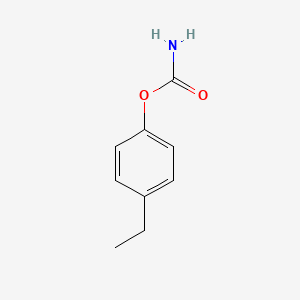
2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester: is a chemical compound with the molecular formula C14H21NO6. It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of two ester groups at positions 4 and 5, a cyclohexyl group at position 1, and two keto groups at positions 2 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often require the use of a base, such as sodium ethoxide, and the reaction is typically carried out in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and can include various esters, amides, or ethers.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester serves as a versatile intermediate for the preparation of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological targets. Research is ongoing to explore its efficacy in treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Mécanisme D'action
The mechanism by which 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester exerts its effects involves its interaction with specific molecular targets. The compound’s keto groups and ester functionalities allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4,5-Dicarbethoxy-2,3-dioxopyrrolidine: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.
1-Cyclohexyl-2,3-dioxopyrrolidine: Lacks the ester groups, which may influence its solubility and chemical properties.
Uniqueness: 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester is unique due to the combination of its ester groups, keto groups, and cyclohexyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
7399-17-9 |
|---|---|
Formule moléculaire |
C16H23NO6 |
Poids moléculaire |
325.36 g/mol |
Nom IUPAC |
diethyl 1-cyclohexyl-4,5-dioxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C16H23NO6/c1-3-22-15(20)11-12(16(21)23-4-2)17(14(19)13(11)18)10-8-6-5-7-9-10/h10-12H,3-9H2,1-2H3 |
Clé InChI |
PCMLOOHWYZXIEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(N(C(=O)C1=O)C2CCCCC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-chloro-2H-pyrido[3,4-d]pyridazin-1-one](/img/structure/B8704093.png)



![4,5,6,7-Tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B8704129.png)

![{2-Amino-4-[(tert-butoxy)carbonyl]phenyl}boronic acid](/img/structure/B8704146.png)


